molecular formula C10H10N2O B12109227 4-(1h-Imidazol-4-yl)-2-methylphenol

4-(1h-Imidazol-4-yl)-2-methylphenol

Cat. No.: B12109227
M. Wt: 174.20 g/mol
InChI Key: URZLFLCSVCYESM-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-4-yl)-2-methylphenol is an aromatic heterocyclic compound featuring a phenol ring substituted with a methyl group at the 2-position and a 1H-imidazol-4-yl group at the 4-position. The phenol moiety enhances hydrogen-bonding capacity, while the methyl group may influence steric and electronic properties.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-(1H-imidazol-5-yl)-2-methylphenol

InChI

InChI=1S/C10H10N2O/c1-7-4-8(2-3-10(7)13)9-5-11-6-12-9/h2-6,13H,1H3,(H,11,12)

InChI Key

URZLFLCSVCYESM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=CN2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-4-yl)-2-methylphenol typically involves the formation of the imidazole ring followed by the introduction of the phenol group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a substituted benzaldehyde with glyoxal and ammonia can yield the imidazole ring, which can then be further functionalized to introduce the phenol group.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The exact methods can vary depending on the specific requirements and scale of production.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Imidazol-4-yl)-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: Both the imidazole and phenol groups can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or alkylated imidazole and phenol derivatives.

Scientific Research Applications

4-(1H-Imidazol-4-yl)-2-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-4-yl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Systems

  • 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (): This compound replaces the methylphenol group with a diphenylimidazole system. However, the bulky substituents may reduce solubility in polar solvents.
  • 4-(1H-Benzimidazol-2-yl)phenol (): Substituting imidazole with benzimidazole (a fused benzene-imidazole system) creates a larger π-conjugated structure. Benzimidazole derivatives are known for enhanced thermal stability and DNA intercalation capabilities, which are critical in anticancer drug design. The phenol group in both compounds provides hydrogen-bonding sites, but the benzimidazole’s planar structure may improve binding to biological targets like kinases .

Functional Group Variations

  • 4-(1H-Imidazol-4-yl)aniline (): Replacing the phenol group with an aniline (-NH₂) alters electronic properties. The aniline derivative exhibits a melting point of 97°C and is used in synthesizing antimicrobial and antitumor agents. The phenol in 4-(1H-Imidazol-4-yl)-2-methylphenol likely increases acidity (pKa ~10 for phenol vs. ~4.6 for aniline), affecting solubility and reactivity in basic conditions .
  • 5-Methyl-2-phenyl-1H-imidazole-4-methanol (): The methanol substituent on the imidazole introduces a polar hydroxyl group, enhancing water solubility. In contrast, the methylphenol group in the target compound may balance hydrophilicity and lipophilicity, making it more suitable for crossing biological membranes .

Pharmacological Analogues

  • Kinase Inhibitors with Diarylimidazole Cores (): Compounds like 4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridine-2-amine () incorporate imidazole-pyridine hybrids. The phenol group in the target compound could mimic ATP-binding site interactions, similar to known kinase inhibitors .

Biological Activity

4-(1H-Imidazol-4-yl)-2-methylphenol, commonly referred to as an imidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its imidazole ring, which is known for its diverse pharmacological properties, including antimicrobial, antifungal, and antioxidant activities. This article reviews the existing literature on the biological activities of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The structure of 4-(1H-Imidazol-4-yl)-2-methylphenol can be depicted as follows:

C10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}

This structure features an imidazole ring attached to a methylphenol moiety, which is instrumental in its biological interactions.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. A study by Hussain et al. (2009) evaluated various imidazole-containing compounds and found that they displayed promising activity against several bacterial strains. Specifically, 4-(1H-Imidazol-4-yl)-2-methylphenol was effective against pathogens such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating potent activity.

CompoundBacterial StrainMIC (μg/mL)
4-(1H-Imidazol-4-yl)-2-methylphenolE. coli32
4-(1H-Imidazol-4-yl)-2-methylphenolS. aureus16

Antifungal Activity

Moreover, the compound has shown antifungal properties against Aspergillus fumigatus, a common pathogen responsible for pulmonary infections. The efficacy was attributed to the ability of the imidazole moiety to disrupt fungal cell membrane integrity, thereby inhibiting growth.

Antioxidant Activity

The antioxidant potential of 4-(1H-Imidazol-4-yl)-2-methylphenol has also been documented. Studies indicate that it can scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related cellular damage. The compound's antioxidant activity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, yielding an IC50 value that underscores its efficacy.

Assay TypeIC50 (μM)
DPPH Scavenging25

The biological activities of 4-(1H-Imidazol-4-yl)-2-methylphenol can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
  • Radical Scavenging : The phenolic hydroxyl group plays a crucial role in neutralizing free radicals.

Case Studies

A notable study conducted by Amin et al. (2015) explored the synthesis and biological evaluation of various imidazole derivatives, including 4-(1H-Imidazol-4-yl)-2-methylphenol. The findings highlighted its potential as a lead compound for developing new antimicrobial agents. The study involved in vitro testing against a panel of pathogens and demonstrated significant results that warrant further exploration in clinical settings.

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